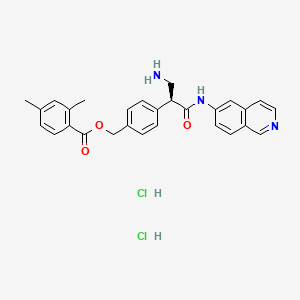

Netarsudil dihydrochloride

Description

BenchChem offers high-quality Netarsudil dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Netarsudil dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKTYVXXYUJVJM-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253952-02-1 | |

| Record name | Netarsudil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NETARSUDIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Core Mechanisms of Action in Trabecular Meshwork Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms governing the function of trabecular meshwork (TM) cells, a critical component in the regulation of intraocular pressure (IOP). Dysregulation of these mechanisms is a key factor in the pathogenesis of glaucoma. This document details the pivotal signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for researchers in the field.

Core Signaling Pathways in Trabecular Meshwork Cells

The intricate regulation of aqueous humor outflow is orchestrated by a complex network of signaling pathways within the TM cells. These pathways influence cell contractility, extracellular matrix (ECM) remodeling, and cell adhesion, all of which are critical determinants of outflow resistance.

TGF-β/BMP Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central player in the pathology of glaucoma. Elevated levels of TGF-β2 in the aqueous humor of glaucoma patients are associated with increased ECM deposition and stiffness of the TM, leading to elevated IOP.[1][2][3] The canonical pathway involves the binding of TGF-β2 to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in ECM production and fibrosis.[4] Non-canonical pathways, including the RhoA/ROCK and MAPK pathways, are also activated by TGF-β2 and contribute to its pathological effects.[3]

Bone Morphogenetic Proteins (BMPs), members of the TGF-β superfamily, often act antagonistically to TGF-β2 in the TM. BMP-4, for instance, can counteract the TGF-β2-induced increase in fibronectin, a key ECM component.[1] This homeostatic balance can be disrupted in glaucoma, for example, by the upregulation of BMP antagonists like Gremlin.[1]

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for maintaining normal IOP.[5] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator to regulate the expression of genes involved in TM cell function. In glaucoma, this pathway can be inhibited by elevated levels of secreted Frizzled-Related Protein 1 (sFRP1), a Wnt antagonist.[5] Inhibition of the Wnt pathway is associated with increased IOP.[5][6] There is also evidence of crosstalk between the Wnt and TGF-β signaling pathways, with each pathway capable of inhibiting the other.[7]

Rho Kinase (ROCK) Signaling Pathway

The RhoA/ROCK signaling pathway is a key regulator of TM cell contractility and stiffness.[8] Activation of this pathway leads to the phosphorylation of myosin light chain, promoting actin-myosin interaction and cellular contraction. This increased contractility contributes to the stiffening of the TM and increased outflow resistance. Rho kinase inhibitors, a class of glaucoma medications, target this pathway to relax the TM, thereby increasing aqueous humor outflow and lowering IOP.[9][10]

Mechanotransduction

TM cells are constantly subjected to mechanical forces, including shear stress from aqueous humor flow and stretching due to fluctuations in IOP.[11] Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is critical for TM homeostasis.[11] Several mechanosensitive ion channels, such as Piezo1 and TRPV4, are expressed in TM cells and play a key role in this process.[12][13][14] Activation of these channels can lead to calcium influx, which in turn triggers downstream signaling cascades that modulate cell contractility, cytoskeletal organization, and ECM remodeling.[13] Dysfunctional mechanotransduction is thought to contribute to the pathogenesis of glaucoma.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the mechanisms of action in TM cells.

Table 1: Effects of TGF-β2 on Trabecular Meshwork Cells

| Parameter | Change | Cell/Tissue Type | Reference |

| Fibronectin Secretion | Increased | Human TM Cells | [2] |

| PAI-1 Secretion | Increased | Human TM Cells | [2] |

| PAI-1 Gene Expression | ~7-fold increase | Nontransformed GTM cells | [2] |

| Intraocular Pressure (IOP) | Elevated | Perfused Human Anterior Segments | [2][15] |

| miRNA Expression | 58 up-regulated, 49 down-regulated | Normal Primary Human TM Cells (TGF-β1) | [16] |

| miRNA Expression | 38 up-regulated, 28 down-regulated | Normal Primary Human TM Cells (TGF-β2) | [16] |

| Gene Expression (TGF-β1) | 88 up-regulated, 54 down-regulated (>2-fold) | Human TM Cells | [17] |

| Gene Expression (TGF-β2) | 19 up-regulated, 2 down-regulated (>2-fold) | Human TM Cells | [17] |

| Protein Abundance | 30 elevated, 17 reduced | Primary Human TM Cells | [18] |

Table 2: Effects of Wnt Signaling Modulation on Trabecular Meshwork

| Modulator | Parameter | Change | Cell/Tissue Type | Reference |

| sFRP1 | mRNA Expression | 5-fold increase | Glaucomatous TM Cells | [5] |

| sFRP1 | Protein Expression | 50% increase | Glaucomatous TM Cells | [5] |

| sFRP1 | Aqueous Outflow Facility | 40-60% decrease | Perfused Human Anterior Segments | [5] |

| sFRP1 | Intraocular Pressure (IOP) | 2-fold increase | Mouse Eyes | [5] |

| Wnt Inhibition (LGK974) | Cell Stiffness | Increased to 11.86 kPa | Primary Human TM Cells | [6] |

| Wnt Activation (LY2090314) after Inhibition | Cell Stiffness | Decreased to 4.195 kPa | Primary Human TM Cells | [6] |

| Wnt Activation (LY2090314) after Inhibition | pGSK3β Expression | 0.3-fold downregulation | Primary Human TM Cells | [6] |

| Wnt Activation (LY2090314) after Inhibition | AXIN2 Expression | 6.7-fold overexpression | Primary Human TM Cells | [6] |

| Wnt Activation (LY2090314) after Inhibition | LEF1 Expression | 3.8-fold overexpression | Primary Human TM Cells | [6] |

Table 3: Effects of Rho Kinase Inhibitors on Trabecular Meshwork

| Inhibitor | Parameter | Change | Cell/Tissue Type | Reference |

| Y-27632 | Aqueous Humor Outflow | Up to 80% increase | Enucleated Porcine Eyes | [9] |

| Y-27632 | Intraocular Pressure (IOP) | ~30% decrease | Rabbit Eyes | [9] |

| Y-27632 | Trabecular Outflow | 2-fold increase | Rabbit Eyes | [9] |

| Netarsudil | HTM Hydrogel Contraction (EC50) | 35.9 nM | Human TM Cells in 3D culture | [19] |

| Netarsudil + Latanoprost | Intraocular Pressure (IOP) | Additional 2-3 mm Hg reduction vs. Netarsudil alone | Human | [10] |

Table 4: Mechanotransduction in Trabecular Meshwork Cells

| Stimulus/Modulator | Parameter | Change | Cell/Tissue Type | Reference |

| Pressure Step | SACs (fast component) | Attenuated by Piezo1 shRNA | Primary Human TM Cells | [14] |

| Pressure Step | SACs (slow component) | ~73% suppression by TRPV4 antagonist | Primary Human TM Cells | [14] |

| Stiffer Hydrogel | YAP mRNA Expression | 0.3-fold decrease | Human TM Cells in 3D culture | [20] |

| Stiffer Hydrogel | TAZ mRNA Expression | 0.5-fold decrease | Human TM Cells in 3D culture | [20] |

| Stiffer Hydrogel | CTGF mRNA Expression | 0.5-fold decrease | Human TM Cells in 3D culture | [20] |

| Stiffer Hydrogel | Piezo1 mRNA Expression | 0.5-fold decrease | Human TM Cells in 3D culture | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of TM cell biology.

Human Trabecular Meshwork (hTM) Cell Isolation and Culture

Objective: To establish primary cultures of hTM cells from donor eye tissue.

Materials:

-

Human donor corneoscleral rims

-

Dissection microscope

-

Sterile petri dishes, forceps, and razor blades

-

Trabecular Meshwork Cell Media (TMCM) (e.g., from ScienCell)

-

Collagenase (e.g., from Worthington)

-

Centrifuge

-

6-well culture dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Under a dissection microscope and using sterile techniques, place the anterior segment in a sterile petri plate.

-

Gently remove the iris remnants, avoiding damage to the iridocorneal angle.

-

Dissect the anterior segment into quadrants.

-

Identify the scleral spur and carefully dissect the TM tissue as a continuous strip.

-

Place the TM explants in a 6-well culture dish. Allow the tissue to adhere to the surface for a few minutes before carefully adding TMCM.

-

Alternatively, for enzymatic digestion, incubate the TM strips in a collagenase solution according to the manufacturer's instructions.

-

Pellet the digested tissue by centrifugation at a low speed (e.g., 1500 x g).

-

Resuspend the cell pellet in fresh TMCM and plate in a 6-well culture dish.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2, changing the media every 2-3 days.

-

Cells can be passaged upon reaching confluence.

Western Blot Analysis

Objective: To detect and quantify specific proteins in hTM cell lysates.

Materials:

-

Cultured hTM cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Wash cultured hTM cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Incubate the lysate on ice with agitation.

-

Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) at 4°C.

-

Determine the protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

Objective: To measure the relative expression levels of specific genes in hTM cells.

Materials:

-

Cultured hTM cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Isolate total RNA from hTM cells using an RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable reference gene.

Immunofluorescence Staining of the Actin Cytoskeleton

Objective: To visualize the organization of the actin cytoskeleton in hTM cells.

Materials:

-

hTM cells cultured on glass coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells on coverslips with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with fluorescently labeled phalloidin in the blocking solution for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Perfused Human Anterior Segment Organ Culture

Objective: To measure aqueous humor outflow facility in an ex vivo model.

Materials:

-

Human donor eyes

-

Dissection tools

-

Perfusion chamber

-

Perfusion medium (e.g., DMEM)

-

Perfusion pump or gravity-fed system

-

Pressure transducer

-

Data acquisition system

Procedure:

-

Dissect the anterior segment from a human donor eye, removing the lens, iris, and ciliary body while keeping the TM intact.

-

Mount the anterior segment in a perfusion chamber.

-

Perfuse the anterior segment with perfusion medium at a constant flow rate (e.g., 2.5 µL/min) or a constant pressure.

-

Monitor the pressure within the anterior chamber using a pressure transducer.

-

Allow the outflow facility to stabilize.

-

Introduce experimental compounds into the perfusion medium and record the resulting changes in pressure (at constant flow) or flow rate (at constant pressure).

-

Calculate the outflow facility (C) using the formula C = Flow Rate / Pressure.

Conclusion

The intricate interplay of signaling pathways within trabecular meshwork cells is fundamental to the regulation of intraocular pressure. A deeper understanding of these mechanisms, particularly the TGF-β/BMP, Wnt, Rho kinase, and mechanotransduction pathways, is paramount for the development of novel therapeutic strategies for glaucoma. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of TM cell biology and advancing the treatment of glaucoma.

References

- 1. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Smad-independent TGF-β2 signaling pathways in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Wnt Activation After Inhibition Restores Trabecular Meshwork Cells Toward a Normal Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crosstalk between TGFβ and Wnt Signaling Pathways in the Human Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An emerging treatment option for glaucoma: Rho kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ophthalmologytimes.com [ophthalmologytimes.com]

- 11. Mechanobiology of trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanotransduction channels of the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Piezo1 channels mediate trabecular meshwork mechanotransduction and promote aqueous fluid outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGFbeta2-induced changes in human trabecular meshwork: implications for intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Quantitative Proteomics: TGFβ2 Signaling in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

Netarsudil Dihydrochloride: A Technical Guide to its ROCK Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil, a novel Rho kinase (ROCK) inhibitor, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its mechanism of action primarily involves the inhibition of ROCK, which leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.[3][4] Furthermore, Netarsudil is known to inhibit the norepinephrine transporter (NET), contributing to a reduction in aqueous humor production.[3] This document provides a detailed technical overview of the ROCK inhibitor selectivity profile of Netarsudil dihydrochloride, intended for researchers, scientists, and professionals in the field of drug development.

Upon topical administration, Netarsudil is rapidly metabolized by esterases in the eye to its active metabolite, AR-13503 (also referred to as Netarsudil-M1).[2] This active metabolite is a more potent inhibitor of ROCK than the parent compound.[1]

Quantitative Selectivity Profile

The inhibitory activity of Netarsudil and its active metabolite, AR-13503, has been quantified against ROCK1 and ROCK2, along with a limited panel of other kinases to assess its selectivity. The data, primarily derived from the seminal preclinical work by Lin et al. (2018), is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a higher potency.

| Kinase Target | Netarsudil (AR-13324) Ki (nM) | AR-13503 (Netarsudil-M1) Ki (nM) |

| ROCK1 | 1 | <1 |

| ROCK2 | 1 | <1 |

| PKA | >10,000 | >10,000 |

| MRCKα | 130 | 26 |

| PKCθ | >10,000 | >10,000 |

| CAMKIIα | >10,000 | >10,000 |

Data sourced from Lin et al., 2018.[1]

This data clearly demonstrates that both Netarsudil and its active metabolite, AR-13503, are highly potent inhibitors of both ROCK1 and ROCK2, with Ki values in the low nanomolar range.[1] In contrast, they exhibit significantly lower to negligible activity against the other tested kinases, including PKA, PKCθ, and CAMKIIα, indicating a high degree of selectivity for the ROCK isoforms.[1] Some moderate off-target activity was observed for MRCKα, particularly for the active metabolite.[1]

Experimental Protocols

The determination of the kinase inhibitory activity of Netarsudil and its metabolites was conducted using a commercially available luminescent kinase assay. The following is a detailed methodology based on the referenced literature.[1]

Kinase Inhibition Assay: Kinase-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP is directly proportional to the kinase activity.

Materials:

-

Purified recombinant human kinases (ROCK1, ROCK2, PKA, MRCKα, PKCθ, CAMKIIα)

-

Kinase-specific substrates

-

Netarsudil dihydrochloride and AR-13503 (serially diluted)

-

ATP solution

-

Kinase-Glo™ Luminescent Kinase Assay Reagent (Promega)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reaction Mixture Preparation: In each well of a microplate, a kinase reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate.

-

Inhibitor Addition: Serial dilutions of Netarsudil dihydrochloride or its active metabolite, AR-13503, are added to the wells. Control wells containing vehicle (e.g., DMSO) are also included.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be close to the Km value for the specific kinase being tested.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and Signal Generation: An equal volume of Kinase-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and initiates a luminescent signal that is proportional to the amount of ATP remaining.

-

Luminescence Measurement: After a brief incubation period (e.g., 10 minutes) to stabilize the luminescent signal, the plate is read using a luminometer.

-

Data Analysis: The luminescence data is converted to percent inhibition relative to the vehicle control. IC₅₀ values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Visualizations

Signaling Pathway

Caption: The ROCK signaling pathway and the inhibitory action of Netarsudil.

Experimental Workflow

Caption: Workflow for the Kinase-Glo™ luminescent kinase assay.

Selectivity Profile Logic

Caption: Logical flow for determining the selectivity profile of a kinase inhibitor.

References

- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Preclinical Pharmacology of Netarsudil Dihydrochloride: A Technical Guide

Executive Summary

Netarsudil is a first-in-class ocular hypotensive agent that functions as a dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[1][2] Approved for the treatment of open-angle glaucoma and ocular hypertension, its unique mechanism of action targets the trabecular meshwork (TM) to increase aqueous humor outflow, a primary pathway affected in glaucoma.[3][4] Preclinical studies have demonstrated its high potency in biochemical and cellular assays, leading to significant and sustained intraocular pressure (IOP) reduction in various animal models.[5][6] This document provides a comprehensive overview of the preclinical pharmacology of netarsudil, detailing its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile, and the key experimental protocols used in its evaluation.

Mechanism of Action

Netarsudil lowers IOP through a combination of three distinct mechanisms: increasing trabecular outflow, decreasing aqueous humor production, and lowering episcleral venous pressure.[7][8][9] This multi-faceted approach distinguishes it from other classes of glaucoma medications.[5]

Dual Inhibition: ROCK and Norepinephrine Transporter (NET)

Netarsudil is an amino-isoquinoline amide that potently inhibits ROCK1 and ROCK2 isoforms and also demonstrates inhibitory activity against NET.[1][5]

-

ROCK Inhibition: The primary mechanism for IOP reduction is the inhibition of ROCK in the trabecular meshwork.[4] ROCK is a serine/threonine kinase that, when activated, promotes the assembly of actin stress fibers and focal adhesions, leading to increased TM cell contractility and stiffness.[4][10] This increased stiffness reduces the outflow of aqueous humor, thereby elevating IOP.[10] By inhibiting ROCK, netarsudil reverses these effects, relaxing the TM and increasing outflow facility.[5][11]

-

NET Inhibition: The inhibition of the norepinephrine transporter is believed to contribute to a decrease in aqueous humor production and a reduction in episcleral venous pressure, providing secondary mechanisms for IOP lowering.[1][5][12]

The Active Metabolite: Netarsudil-M1

Upon topical administration, netarsudil is a prodrug that is rapidly metabolized by esterases within the cornea to its active metabolite, netarsudil-M1 (also known as AR-13503).[5][13] This active form is significantly more potent, with approximately a five-fold greater inhibitory activity against Rho kinase than the parent compound.[5][7]

In Vitro Pharmacology

The preclinical evaluation of netarsudil involved a series of in vitro assays to determine its potency and cellular effects.

Kinase and Cellular Inhibitory Potency

Netarsudil and its active metabolite, netarsudil-M1, demonstrated high potency against ROCK kinases and in cell-based assays measuring key functions of trabecular meshwork cells.[5] Netarsudil effectively inhibited ROCK1 and ROCK2 with a Ki of 1 nM for each.[5][6] In cellular assays, it disrupted actin stress fibers and focal adhesions in TM cells at low nanomolar concentrations.[5][6] Furthermore, it has been shown to block the profibrotic effects induced by transforming growth factor-β2 (TGF-β2) in human TM cells.[3][5]

| Parameter | Compound | Value | Cell Type | Source |

| Ki (ROCK1) | Netarsudil | 1 nM | - | [5][6] |

| Ki (ROCK2) | Netarsudil | 1 nM | - | [5][6] |

| ROCK Potency vs. Parent | Netarsudil-M1 | ~5x greater | - | [5][7] |

| IC₅₀ (Actin Stress Fibers) | Netarsudil | 79 nM | Primary Porcine TM | [5][6] |

| IC₅₀ (Focal Adhesions) | Netarsudil | 16 nM | Transformed Human TM | [5][6] |

| EC₅₀ (Hydrogel Contraction) | Netarsudil | 35.9 nM | Human TM | [10] |

In Vivo Pharmacology & Pharmacokinetics

Intraocular Pressure Reduction in Animal Models

Topical formulations of netarsudil were evaluated in normotensive Dutch Belted rabbits and Formosan Rock monkeys, which are standard preclinical models for assessing ocular hypotensive activity.[5][14] In both species, netarsudil produced dose-dependent, statistically significant, and durable reductions in IOP for at least 24 hours after a single daily dose.[5]

| Concentration | Maximal IOP Reduction (mmHg, Day 3) | Source |

| 0.005% | 2.5 ± 0.2 | [5] |

| 0.01% | 4.6 ± 0.2 | [5] |

| 0.02% | 5.0 ± 0.6 | [5][12] |

| 0.04% | 8.1 ± 0.7 | [5] |

| Concentration | Maximal IOP Reduction (mmHg, Day 3) | Source |

| 0.01% | 4.2 ± 0.2 | [5] |

| 0.02% | 5.8 ± 0.3 | [5][12] |

| 0.04% | 7.5 ± 1.1 | [5] |

Efficacy in Disease Models

In a mouse model of steroid-induced ocular hypertension, daily treatment with netarsudil rapidly lowered IOP, returning it to near-baseline levels within four days.[15] This effect was accompanied by a 33% increase in outflow facility and a reversal of steroid-induced TM stiffening and fibrosis.[15]

Ocular Pharmacokinetics and Metabolism

Following topical ocular instillation, the highest concentrations of netarsudil are found in the cornea and conjunctiva.[7] It is rapidly converted by corneal esterases to its more potent metabolite, netarsudil-M1.[5][13] This conversion is a key feature of its pharmacokinetic profile.

| Parameter | Value | Tissue/Species | Source |

| Half-life | 175 minutes | Human Cornea | [7] |

| Primary Site of Metabolism | Cornea | Multiple Species | [5] |

| Active Metabolite | Netarsudil-M1 | - | [5] |

Preclinical Safety and Tolerability

In preclinical animal studies, the most common adverse effect noted was transient, mild conjunctival hyperemia (eye redness), which typically persisted for 4-8 hours after dosing.[5] No other significant ocular adverse effects were observed.[5] Systemic toxicity studies in rats and dogs using the intravenous route identified cardiovascular effects such as decreased blood pressure and increased heart rate, which are expected pharmacological consequences of systemic ROCK inhibition due to vasodilation.[16] Genetic toxicity studies showed no mutagenic or clastogenic potential.[16]

Key Experimental Protocols

Kinase Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of netarsudil and its metabolites against ROCK1 and ROCK2.

-

Methodology: The kinase inhibitory activity was assessed using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[5][17] The assay measures the amount of ADP produced during the kinase reaction. Serially diluted concentrations of the test compounds (netarsudil, netarsudil-M1) were incubated with the specific kinase (ROCK1 or ROCK2), its substrate, and ATP. The reaction was stopped, and the amount of ADP generated was quantified via a luminescence-based signal, which is inversely proportional to the kinase inhibition.[5][18]

Actin Stress Fiber Disruption Assay

-

Objective: To quantify the effect of netarsudil on the actin cytoskeleton in trabecular meshwork cells.

-

Methodology: Primary porcine trabecular meshwork (PTM) cells were cultured on glass coverslips.[5][6] The cells were then incubated for approximately 6 hours with various concentrations of netarsudil.[5] Following incubation, cells were fixed with formaldehyde, permeabilized, and stained with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize F-actin stress fibers and a nuclear counterstain (e.g., Hoechst 33342).[5] Images were captured using fluorescence microscopy, and a custom, automated algorithm was used to identify and calculate the mean stress fiber length to determine the IC₅₀.[5]

In Vivo IOP Efficacy Study in Rabbits and Monkeys

-

Objective: To evaluate the dose-response, efficacy, and duration of action of topical netarsudil formulations.

-

Methodology: Normotensive Dutch Belted rabbits or Formosan Rock monkeys were used.[5] A single drop of the netarsudil formulation (e.g., 0.01%, 0.02%, 0.04%) was administered topically to one eye of each animal once daily for a period of 3 to 10 days.[1][5] The contralateral eye served as the untreated control.[5] Intraocular pressure was measured using a calibrated tonometer at baseline (time 0) and at several time points after dosing (e.g., 1, 2, 4, 8, and 24 hours) on specified days.[5] Ocular tolerability, particularly hyperemia, was also scored.[5]

Conclusion

The preclinical data for netarsudil dihydrochloride strongly support its pharmacological profile as a potent, dual-acting inhibitor of ROCK and NET. In vitro studies established its high potency against ROCK kinases and its ability to induce favorable cellular changes in trabecular meshwork cells, including the disruption of actin stress fibers and the reduction of profibrotic activity.[3][5] These cellular effects translated into significant, dose-dependent, and durable IOP lowering in multiple preclinical animal models with good ocular tolerability.[5] The unique mechanism of targeting the diseased trabecular meshwork, supplemented by effects on aqueous production and episcleral venous pressure, established netarsudil as a promising clinical candidate for managing glaucoma and ocular hypertension.[5][9]

References

- 1. Portico [access.portico.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 11. New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma | Duke Department Of Ophthalmology [dukeeyecenter.duke.edu]

- 12. Safety and efficacy of topically administered netarsudil (Rhopressa™) in normal and glaucomatous dogs with ADAMTS10-open-angle glaucoma (ADAMTS10-OAG) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

The Effect of Netarsudil Dihydrochloride on the Actin Cytoskeleton in Ocular Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2] The conventional outflow pathway, comprising the trabecular meshwork (TM) and Schlemm's canal (SC), is the primary site of aqueous humor drainage and the regulator of IOP.[3] In primary open-angle glaucoma, increased resistance within this pathway leads to elevated IOP.[3] The actin cytoskeleton of TM cells plays a crucial role in regulating this resistance through cell contraction and stiffness.[3][4]

Netarsudil, the active ingredient in Rhopressa®, is a novel ophthalmic solution approved for the treatment of glaucoma and ocular hypertension.[1][4] It is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) inhibitor.[5][6] Its primary mechanism of action for lowering IOP involves targeting the trabecular meshwork to increase aqueous humor outflow.[6][7] This technical guide provides an in-depth analysis of the effects of Netarsudil dihydrochloride on the actin cytoskeleton in key ocular cells, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: ROCK Inhibition

Netarsudil's profound effects on the actin cytoskeleton are primarily mediated through its potent inhibition of the Rho-associated protein kinases, ROCK1 and ROCK2.[6][8] The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, actin stress fiber formation, and focal adhesions.[8][9]

In TM cells, activation of this pathway leads to:

-

Increased Myosin Light Chain (MLC) Phosphorylation: ROCK inhibits Myosin Light Chain Phosphatase (MLCP), leading to an increase in phosphorylated MLC.[8][9] This enhances the interaction between actin and myosin, driving cellular contraction and the formation of prominent actin stress fibers.[8]

-

Actin Polymerization: ROCK activates LIM kinases (LIMKs), which in turn phosphorylate and inactivate cofilin.[8] Inactivated cofilin can no longer depolymerize actin filaments, resulting in actin stabilization and polymerization.[8]

By inhibiting ROCK, Netarsudil disrupts this cascade, leading to a reduction in MLC phosphorylation and a decrease in actin stress fibers.[5][8] This results in the relaxation of TM cells, a reduction in tissue stiffness, and an increase in aqueous humor outflow.[7][10]

Effects on Actin Cytoskeleton in Ocular Cells

Trabecular Meshwork (TM) Cells

The most significant and well-documented effects of Netarsudil on the actin cytoskeleton occur in TM cells. In both normal (NTM) and glaucomatous (GTM) TM cells, Netarsudil induces a rapid and profound disassembly of actin stress fibers and a disruption of focal adhesions.[4][11] This leads to changes in cell morphology, including cell rounding and the extension of long, thin filopodial processes.[4][12]

Live-cell imaging studies have shown that in NTM cells treated with 1 µM Netarsudil, stress fibers begin to disassemble within minutes, and are virtually undetectable by 120 minutes.[4][12] In GTM cells, which often exhibit thicker actin stress fibers, this process is delayed, taking longer than 120 minutes for complete disassembly.[4][11] This cellular relaxation is believed to widen the intercellular spaces within the TM, reducing resistance to aqueous humor outflow.[4] Interestingly, Netarsudil has also been shown to potently stimulate phagocytosis in TM cells, which may help clear outflow channels.[4][11]

Schlemm's Canal (SC) Endothelial Cells

The inner wall of Schlemm's canal is another critical site for outflow resistance. Netarsudil's effects extend beyond the TM to the SC endothelium. Studies have shown that Netarsudil reduces the connectivity between the inner wall endothelial cells of SC and the underlying juxtacanalicular tissue (JCT) cells and matrix.[13] This reduction in cell-cell and cell-matrix connections promotes a more uniform flow of aqueous humor.[13] In living mouse eyes, the application of Netarsudil resulted in a widening of the TM and an increase in the cross-sectional area of Schlemm's canal.[4]

Ciliary Muscle Cells

While the primary effect of Netarsudil is on the conventional outflow pathway, ROCK inhibitors can also influence the uveoscleral (unconventional) outflow pathway, which involves the ciliary muscle. By inducing relaxation of the ciliary muscle, ROCK inhibitors can potentially modify this secondary outflow route. However, the dominant IOP-lowering effect of Netarsudil is attributed to its actions on the TM and SC.[14]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and ex vivo studies on Netarsudil and its active metabolite, Netarsudil-M1.

| Parameter | Cell/Tissue Type | Value | Reference |

| ROCK1 Inhibition (Ki) | Enzyme Assay | 1 nM | [6] |

| ROCK2 Inhibition (Ki) | Enzyme Assay | 1 nM | [6] |

| Actin Stress Fiber Disruption (IC50) | Human TM Cells | 79 nM | [6] |

| Focal Adhesion Disruption (IC50) | Human TM Cells | 16 nM | [6] |

| Contraction Reversal (EC50) | Human TM Cell Hydrogels | 35.9 nM | [3][7] |

| Stress Fiber Disassembly Time (1 µM) | Normal Human TM Cells | < 120 minutes | [4] |

| Stress Fiber Disassembly Time (1 µM) | Glaucomatous Human TM Cells | > 120 minutes | [4] |

| Outflow Facility Increase (vs. Placebo) | Steroid-Treated Mouse Eyes | 33% | [15] |

Experimental Protocols

Protocol 1: Visualization of Actin Cytoskeleton and Focal Adhesions

This protocol describes a standard immunofluorescence method to visualize the effects of Netarsudil on actin stress fibers and focal adhesions in cultured human trabecular meshwork (HTM) cells.

Methodology:

-

Cell Culture: Primary HTM cells are cultured on fibronectin-coated glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[16]

-

Treatment: Cells are incubated with the desired concentration of Netarsudil (or vehicle control) for a specified duration (e.g., 6 hours).[3]

-

Fixation: Cells are washed with Phosphate-Buffered Saline (PBS) and fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[16]

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.[16]

-

Blocking: Non-specific binding sites are blocked by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[16]

-

Primary Antibody Incubation: To visualize focal adhesions, cells are incubated overnight at 4°C with a primary antibody against a focal adhesion protein, such as anti-paxillin.[3][16]

-

Secondary Antibody and Phalloidin Staining: Cells are washed and then incubated for 1 hour at room temperature in the dark with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin.[16]

-

Counterstaining: Nuclei are counterstained with DAPI or Hoechst 33342 for 5 minutes.[3][16]

-

Mounting and Imaging: Coverslips are mounted onto microscope slides and imaged using confocal fluorescence microscopy.[12][16]

Protocol 2: Western Blot for ROCK Activity Markers

This protocol allows for the quantification of ROCK activity by measuring the phosphorylation status of its downstream targets, such as Myosin Light Chain (MLC). A decrease in phosphorylated MLC (p-MLC) indicates ROCK inhibition.

Methodology:

-

Cell Culture and Treatment: HTM cells are cultured in plates and treated with Netarsudil as described above.

-

Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[16] It is then incubated overnight at 4°C with primary antibodies against p-MLC, total MLC, and a loading control (e.g., GAPDH).

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[16] Protein bands are visualized using a chemiluminescent substrate and an imaging system.[16]

-

Quantification: Band intensities are quantified, and the ratio of p-MLC to total MLC is calculated and normalized to the loading control.

Conclusion

Netarsudil dihydrochloride exerts a powerful and targeted effect on the actin cytoskeleton of cells within the conventional aqueous humor outflow pathway. By inhibiting the Rho/ROCK signaling cascade, it effectively disassembles actin stress fibers and focal adhesions in trabecular meshwork and Schlemm's canal cells.[4][7] This leads to cellular relaxation, reduced tissue stiffness, and a significant increase in outflow facility, ultimately lowering intraocular pressure.[6][7] The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced cellular and molecular impacts of Netarsudil and other ROCK inhibitors in the context of glaucoma therapy.

References

- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The effects of a new class of glaucoma treatment drug netarsudil on cellular connections of Schlemm’s canal endothelium [open.bu.edu]

- 14. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Intracellular Signaling Pathways Affected by Netarsudil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil dihydrochloride, a potent inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET), represents a novel class of ophthalmic hypotensive agents. Its primary mechanism of action involves the modulation of intracellular signaling pathways that regulate aqueous humor outflow dynamics. This technical guide provides a comprehensive overview of the key signaling cascades affected by Netarsudil, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by Netarsudil

Netarsudil exerts its therapeutic effects primarily through two distinct molecular targets:

-

Rho-associated protein kinase (ROCK): Inhibition of ROCK1 and ROCK2 isoforms is the principal mechanism by which Netarsudil increases trabecular meshwork outflow.

-

Norepinephrine Transporter (NET): Inhibition of NET contributes to the overall intraocular pressure (IOP)-lowering effect, likely through a reduction in aqueous humor production.

A potential third pathway involving the activation of AMP-activated protein kinase (AMPK) and subsequent induction of autophagy has also been elucidated, suggesting a neuroprotective role for Netarsudil.

The ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is a critical regulator of cell shape, adhesion, and motility. In the trabecular meshwork (TM), this pathway governs cellular contractility, which in turn influences the resistance to aqueous humor outflow.

Mechanism of Action

Netarsudil, and its more active metabolite Netarsudil-M1, competitively inhibit ROCK1 and ROCK2. This inhibition disrupts the downstream signaling cascade that leads to actin stress fiber formation and focal adhesion assembly in TM cells. The key molecular events are:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), inactivating it. This leads to an increase in the phosphorylation of myosin light chain (MLC).

-

Activation of LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK.

-

Inactivation of Cofilin: Activated LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor.

By inhibiting ROCK, Netarsudil reverses these effects, leading to:

-

Decreased phosphorylation of MLC, resulting in reduced actomyosin contractility and relaxation of TM cells.

-

Increased cofilin activity, promoting actin filament disassembly.

This collective action leads to a reduction in the stiffness of the TM, an increase in the effective filtration area, and consequently, an enhanced outflow of aqueous humor.

Visualization of the ROCK Signaling Pathway

The Norepinephrine Transporter (NET) Signaling Pathway

Netarsudil's secondary mechanism of action is the inhibition of the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.

Mechanism of Action

By inhibiting NET, Netarsudil increases the local concentration of norepinephrine in the ciliary body. This is thought to lead to the activation of α2-adrenergic receptors, which are known to decrease aqueous humor production by reducing cyclic AMP (cAMP) levels in the ciliary epithelium.

Visualization of the NET Signaling Pathway

The AMPK-Autophagy Pathway

Recent studies have suggested a neuroprotective role for Netarsudil through the activation of the AMP-activated protein kinase (AMPK) and subsequent induction of autophagy in retinal ganglion cells.

Mechanism of Action

The precise mechanism by which ROCK inhibition by Netarsudil leads to AMPK activation is still under investigation. However, it is proposed that the inhibition of ROCK1 may relieve a negative regulatory effect on AMPK. Activated AMPK can then initiate autophagy, a cellular process for degrading and recycling damaged organelles and proteins, through the phosphorylation of key autophagy-related proteins. This process may contribute to the protection of retinal ganglion cells from glaucomatous damage.

Visualization of the AMPK-Autophagy Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and clinical studies of Netarsudil.

Table 1: In Vitro Inhibitory Activity of Netarsudil and Other ROCK Inhibitors

| Compound | Target | Ki (nM) | IC50 (nM) |

| Netarsudil | ROCK1 | 1 | - |

| ROCK2 | 1 | - | |

| Netarsudil-M1 | ROCK1 | 0.2 | - |

| ROCK2 | 0.2 | - | |

| Y-27632 | ROCK1 | 220 | 140-220 |

| ROCK2 | 300 | 140-220 | |

| Fasudil | ROCK1 | 330 | - |

| ROCK2 | - | 158 |

Data compiled from multiple sources.[1][2][3]

Table 2: Cellular Effects of Netarsudil in Trabecular Meshwork (TM) Cells

| Effect | Cell Type | IC50 (nM) |

| Disruption of Actin Stress Fibers | Porcine TM Cells | 79 |

| Disruption of Focal Adhesions | Human TM Cells | 16 |

Data from Sturdivant et al., 2016.[2]

Table 3: Clinical Efficacy of Netarsudil in Lowering Intraocular Pressure (IOP)

| Clinical Trial | Treatment Group | Baseline IOP (mmHg) | Mean IOP Reduction |

| ROCKET-1 | Netarsudil 0.02% QD | ~23-24 | ~3-5 mmHg |

| ROCKET-2 | Netarsudil 0.02% QD | 22.5 | 3.7 - 4.6 mmHg |

| MERCURY-1 | Netarsudil 0.02%/Latanoprost 0.005% FDC QD | 23.6 | ~7.4 mmHg |

QD = once daily, FDC = fixed-dose combination. Data from pivotal Phase 3 clinical trials.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Netarsudil's effects on intracellular signaling pathways.

Experimental Workflow Overview

Protocol 1: In Vitro ROCK Kinase Activity Assay (Kinase-Glo® Luminescent Assay)

Objective: To determine the inhibitory activity of Netarsudil on ROCK1 and ROCK2 kinases.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

ATP

-

Kinase substrate (e.g., S6K substrate)

-

Netarsudil dihydrochloride

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of Netarsudil in kinase reaction buffer.

-

Prepare a solution of ROCK enzyme in kinase reaction buffer.

-

Prepare a solution of ATP and substrate in kinase reaction buffer.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add:

-

5 µL of Netarsudil dilution (or vehicle control).

-

10 µL of ROCK enzyme solution.

-

10 µL of ATP/substrate solution.

-

-

Incubate the plate at 30°C for 60 minutes.

-

-

Luminescence Detection:

-

Equilibrate the Kinase-Glo® Reagent to room temperature.

-

Add 25 µL of Kinase-Glo® Reagent to each well.

-

Mix briefly on a plate shaker.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each Netarsudil concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 2: Immunofluorescence Staining for Actin Stress Fibers and Focal Adhesions in Human Trabecular Meshwork (HTM) Cells

Objective: To visualize the effect of Netarsudil on the actin cytoskeleton and focal adhesions in HTM cells.

Materials:

-

Primary human trabecular meshwork (HTM) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fibronectin-coated glass coverslips

-

Netarsudil dihydrochloride

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin)

-

Fluorescently labeled secondary antibody

-

Fluorescently labeled phalloidin (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed HTM cells on fibronectin-coated glass coverslips and culture until sub-confluent.

-

Treat cells with various concentrations of Netarsudil (or vehicle control) for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate with the primary antibody (e.g., anti-paxillin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Image Analysis:

-

Quantify changes in actin stress fiber formation and the number and size of focal adhesions using image analysis software (e.g., ImageJ).

-

Protocol 3: Radiolabeled Norepinephrine Uptake Assay

Objective: To determine the inhibitory effect of Netarsudil on the norepinephrine transporter (NET).

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

Cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-Norepinephrine (radiolabeled)

-

Unlabeled norepinephrine

-

Netarsudil dihydrochloride

-

Desipramine (a known NET inhibitor, for positive control)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Culture hNET-expressing HEK293 cells in appropriate multi-well plates to confluency.

-

-

Uptake Assay:

-

Wash the cell monolayer twice with KRH buffer.

-

Pre-incubate the cells with various concentrations of Netarsudil, desipramine, or vehicle control in KRH buffer for 10-15 minutes at 37°C.

-

Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]-Norepinephrine and the respective inhibitor.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.

-

Calculate the percent inhibition of specific [³H]-Norepinephrine uptake for each concentration of Netarsudil.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 4: Western Blotting for Phosphorylated Proteins

Objective: To quantify the changes in the phosphorylation of downstream effectors of the ROCK and AMPK pathways (e.g., MLC, p-AMPK, LC3-II) in response to Netarsudil treatment.

Materials:

-

HTM cells or optic nerve tissue lysates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-MLC, anti-MLC, anti-p-AMPK, anti-AMPK, anti-LC3B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells or tissues with Netarsudil as required.

-

Lyse cells or homogenize tissues in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

Conclusion

Netarsudil dihydrochloride modulates multiple intracellular signaling pathways to effectively lower intraocular pressure. Its primary action as a ROCK inhibitor directly targets the pathophysiology of the trabecular meshwork, representing a significant advancement in glaucoma therapy. Further research into its effects on the norepinephrine transporter and the AMPK-autophagy pathway will continue to elucidate its full therapeutic potential. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the molecular mechanisms of Netarsudil and to explore the development of novel therapeutics targeting these pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Unlocking the Therapeutic Potential of Netarsudil Dihydrochloride: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil dihydrochloride, a first-in-class Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor, has emerged as a significant advancement in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its novel dual mechanism of action, which targets the trabecular meshwork to enhance aqueous humor outflow, reduces episcleral venous pressure, and decreases aqueous humor production, sets it apart from other IOP-lowering agents.[3][4] Early-stage research has not only solidified its role in glaucoma therapy but has also illuminated its therapeutic potential in a range of other ophthalmic and systemic conditions, including corneal endothelial dysfunction and fibrotic diseases. This technical guide provides an in-depth overview of the core preclinical and clinical research that has defined our understanding of Netarsudil's therapeutic promise, with a focus on its mechanism of action, key experimental findings, and the methodologies used to elicit these insights.

Core Mechanism of Action: A Dual Inhibition Strategy

Netarsudil's primary pharmacological activity stems from its potent inhibition of two key targets: Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[3]

ROCK Inhibition

The Rho/ROCK signaling pathway is a central regulator of cellular contractility, adhesion, and migration. In the eye, this pathway plays a crucial role in maintaining the tone of the trabecular meshwork (TM), the primary site of aqueous humor outflow.[4] By inhibiting ROCK1 and ROCK2, Netarsudil induces relaxation of the TM cells, leading to an increase in the effective filtration area and a subsequent enhancement of aqueous humor outflow. This relaxation is achieved through the disruption of actin stress fibers and focal adhesions within the TM cells.[4][5]

NET Inhibition

In addition to its ROCK inhibitory activity, Netarsudil also blocks the norepinephrine transporter (NET). This inhibition is thought to contribute to the reduction of aqueous humor production by the ciliary body and a decrease in episcleral venous pressure, further aiding in the lowering of IOP.[3]

The following diagram illustrates the signaling pathway through which Netarsudil exerts its effects on the trabecular meshwork.

Quantitative Analysis of Netarsudil's Bioactivity

The therapeutic efficacy of Netarsudil is underpinned by its potent biochemical activity and its demonstrated effects in both preclinical models and human clinical trials. The following tables summarize the key quantitative data from early-stage research.

Table 1: Biochemical and Cellular Activity of Netarsudil

| Parameter | Target | Value | Cell Type/Assay | Reference |

| Ki | ROCK1 | 1 nM | Kinase Assay | |

| ROCK2 | 1 nM | Kinase Assay | ||

| IC50 | Disruption of Actin Stress Fibers | 79 nM | Primary Porcine TM Cells | |

| Disruption of Focal Adhesions | 16 nM | Transformed Human TM Cells |

Table 2: Preclinical Efficacy of Netarsudil in Animal Models

| Animal Model | Netarsudil Concentration | Maximum IOP Reduction (Day 3) | Comparator | Reference |

| Dutch Belted Rabbits | 0.04% | 8.1 ± 0.7 mmHg | - | |

| Formosan Rock Monkeys | 0.04% | 7.5 ± 0.7 mmHg (4h post-dose) | - | |

| 0.04% | 7.5 ± 1.1 mmHg (24h post-dose) | - |

Table 3: Clinical Efficacy of Netarsudil in Patients with Open-Angle Glaucoma or Ocular Hypertension

| Study | Treatment Group | Mean IOP Reduction from Baseline | Comparator | Reference |

| Phase 2 (Japanese Patients) | Netarsudil 0.02% QD | 4.80 mmHg (23.5%) at Week 4 | Placebo | [2] |

| Phase 4 (Real-world) | Netarsudil 0.02% QD (Monotherapy) | 16.9% at Week 12 | - | [6][7] |

| Netarsudil 0.02% QD (Adjunct to 1 agent) | 4.3 ± 2.88 mmHg (20.5%) at Week 12 | - | [6][7] | |

| Netarsudil 0.02% QD (Adjunct to ≥2 agents) | 4.5 ± 4.08 mmHg (20.9%) at Week 12 | - | [6][7] | |

| Pooled Phase 3 (ROCKET-1 & ROCKET-2) | Netarsudil 0.02% QD | Up to 4.8 mmHg | Timolol 0.5% BID | [8] |

Emerging Therapeutic Applications

Beyond its established role in glaucoma, early-stage research suggests that Netarsudil's unique mechanism of action may have therapeutic benefits in other ocular conditions.

Corneal Endothelial Health

The corneal endothelium is vital for maintaining corneal transparency. Studies have investigated the effect of Netarsudil on corneal endothelial cell density (ECD), a key indicator of endothelial health.

Table 4: Effect of Netarsudil on Corneal Endothelium (3-Month Phase 3 Trial Data)

| Treatment Group | Change in Endothelial Cell Density (ECD) from Baseline | Change in Central Corneal Thickness (CCT) from Baseline | Reference |

| Netarsudil 0.02% QD | No statistically significant change | -3.3 µm | [1][9] |

| Netarsudil 0.02% BID | No statistically significant change | - | [1][9] |

| Timolol 0.5% BID | No statistically significant change | - | [1][9] |

| Netarsudil 0.02%/Latanoprost 0.005% FC | No statistically significant change | -6.4 µm |

While long-term data is still emerging, these findings suggest that Netarsudil does not adversely affect corneal endothelial cell density and may even contribute to a modest decrease in central corneal thickness.

Anti-Fibrotic Potential

Fibrosis, the excessive deposition of extracellular matrix, is a pathological feature of many diseases, including glaucoma. Transforming growth factor-beta 2 (TGF-β2) is a key mediator of fibrosis in the trabecular meshwork. Preclinical studies have shown that Netarsudil can block the profibrotic effects of TGF-β2 in human trabecular meshwork cells, suggesting a potential disease-modifying role.[10]

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the early-stage research of Netarsudil.

ROCK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of ROCK1 and ROCK2 kinases.

-

Principle: A commercially available kinase assay kit, such as the ADP-Glo™ Kinase Assay, is used.[11] This assay measures the amount of ADP produced in a kinase reaction. The kinase reaction is initiated by adding ATP to a mixture of the ROCK enzyme and a substrate. The inhibitor (Netarsudil) is added at varying concentrations. After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is detected via a luciferase-based reaction, generating a luminescent signal that is proportional to the kinase activity.

-

Protocol Outline:

-

Prepare serial dilutions of Netarsudil.

-

In a multi-well plate, add the ROCK1 or ROCK2 enzyme, a suitable substrate, and the reaction buffer.

-

Add the diluted Netarsudil or vehicle control to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure the luminescence according to the kit manufacturer's instructions.

-

Calculate the IC50 and Ki values from the dose-response curves.

-

Actin Stress Fiber Disruption Assay in Trabecular Meshwork Cells

This assay visually assesses the effect of Netarsudil on the cytoskeleton of trabecular meshwork cells.

-

Principle: Trabecular meshwork cells are cultured on coverslips and treated with Netarsudil. The cells are then fixed, permeabilized, and stained for F-actin using a fluorescently labeled phalloidin. The actin stress fibers are visualized using fluorescence microscopy.

-

Protocol Outline:

-

Seed primary porcine or transformed human trabecular meshwork cells onto glass coverslips in a culture plate.

-

Culture the cells until they reach the desired confluency.

-

Treat the cells with varying concentrations of Netarsudil or vehicle control for a specified duration.

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent like 0.1% Triton X-100.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain the F-actin.

-

Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

-

Quantify the disruption of stress fibers by image analysis.

-

The following diagram provides a generalized workflow for evaluating ROCK inhibitors like Netarsudil.

In Vivo Intraocular Pressure Measurement in Animal Models

This procedure measures the effect of topically administered Netarsudil on the intraocular pressure of laboratory animals.

-

Animals: Normotensive Dutch Belted rabbits or Formosan Rock monkeys are commonly used.

-

Protocol Outline:

-

Acclimatize the animals to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

-

Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen).

-

Administer a single drop of the Netarsudil ophthalmic solution to one eye, with the contralateral eye receiving a vehicle control.

-

Measure IOP in both eyes at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).

-

Repeat the dosing and measurements for a specified number of days to assess the sustained effect.

-

Analyze the data to determine the mean IOP reduction compared to baseline and the vehicle-treated eye.

-

Conclusion and Future Directions

Early-stage research has firmly established Netarsudil dihydrochloride as a potent and effective agent for lowering intraocular pressure through a novel dual mechanism of action. The quantitative data from biochemical, cellular, and in vivo studies provide a strong foundation for its clinical use in glaucoma. Furthermore, the emerging evidence of its beneficial effects on the corneal endothelium and its anti-fibrotic properties opens up exciting new avenues for its therapeutic application. Future research should focus on elucidating the long-term effects of Netarsudil on corneal health, its potential to modify the course of fibrotic ocular diseases, and its applicability in other systemic conditions where ROCK inhibition may be beneficial. The detailed experimental protocols outlined in this guide provide a framework for researchers to build upon this promising foundation and further unlock the full therapeutic potential of this innovative molecule.

The logical relationship between Netarsudil's core mechanism and its expanding therapeutic potential is summarized in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Scholars@Duke publication: Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. [scholars.duke.edu]

- 6. Review of Corneal Endothelial Specular Microscopy for FDA Clinical Trials of Refractive Procedures, Surgical Devices and New Intraocular Drugs and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Age-related changes of intraocular pressure in Dutch belted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

- 9. A standardized methodology for longitudinal assessment of corneal endothelial morphometry in eye banked corneas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Netarsudil on Human Trabecular Meshwork (HTM) Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Netarsudil, the active ingredient in Rhopressa®, is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET).[1][2] It is clinically utilized to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[3][4] The primary mechanism of action of Netarsudil involves increasing the outflow of aqueous humor through the trabecular meshwork (TM), the tissue responsible for regulating IOP.[1][2][3] In vitro studies using cultured human trabecular meshwork (HTM) cells are crucial for elucidating the cellular and molecular mechanisms underlying Netarsudil's effects. These studies provide a controlled environment to investigate the drug's impact on cell contractility, cytoskeleton organization, extracellular matrix (ECM) dynamics, and signaling pathways.[1]

This document provides detailed application notes and protocols for testing the effects of Netarsudil on HTM cells in an in vitro setting.

Key Cellular Effects of Netarsudil on HTM Cells